(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
Description
(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLALHYSNFSWQZ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system.
Amination: Introduction of the amino group at the 3-position of the indane ring.
Hydroxylation: Introduction of the hydroxyl group at the 5-position.
Resolution: Separation of the (3R) enantiomer from the racemic mixture.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidants and outcomes include:
| Reagent/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|
| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic medium | 5-keto-2,3-dihydro-1H-inden-3-amine | Selective oxidation of -OH to ketone without affecting the amino group | |
| MnO<sub>2</sub> in dichloromethane | Not specified | Requires anhydrous conditions; moderate yield |
Nucleophilic Substitution
The amino group participates in substitution reactions, particularly in its deprotonated form:
Electrophilic Aromatic Substitution
The indane ring undergoes substitution at electron-rich positions (C-4 and C-6):
| Reaction | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C | 5-hydroxy-4-nitro derivative | Major product at C-4 due to -OH directing | |
| Bromination | Br<sub>2</sub> in CCl<sub>4</sub> | 5-hydroxy-6-bromo derivative | Steric hindrance limits C-4 bromination |
Reductive Alkylation
The primary amine reacts with carbonyl compounds under reductive conditions:
| Carbonyl Source | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH<sub>3</sub>CN | N-methyl derivative | 78% | |
| Cyclohexanone | H<sub>2</sub>/Pd-C | N-cyclohexyl derivative | 65% |
Cyclization Reactions
The amino and hydroxyl groups facilitate intramolecular cyclization:
| Conditions | Product | Key Drivers | Source |
|---|---|---|---|
| Heating in HCl/EtOH | Tetrahydroindoloindole derivative | Acid-catalyzed dehydration | |
| Cu(I)-catalyzed coupling | Fused bicyclic amine-ether | Ullmann-type coupling at C-1 |
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits distinct solubility and reactivity profiles:
| Property | Details | Source |
|---|---|---|
| Solubility in water | >50 mg/mL due to ionic character | |
| Deprotonation of -NH<sub>3</sub><sup>+</sup> | Occurs at pH > 8.5, enabling nucleophilic reactions |
Stereochemical Considerations
The (3R)-configuration influences reaction outcomes:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C9H11NO
- Molecular Weight : 149.19 g/mol
- IUPAC Name : (3R)-3-amino-2,3-dihydro-1H-indene-5-ol
The structure of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride features a bicyclic indene core with an amino group and a hydroxyl group, which may contribute to its biological activity.
Neuropharmacology
One of the prominent applications of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is in neuropharmacology. Research indicates that compounds with similar structures exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic benefits in these areas.
Case Study Example :
A study conducted on analogs of this compound demonstrated significant inhibition of monoamine oxidase B, an enzyme implicated in neurodegeneration. The findings suggest that (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride could serve as a lead compound for developing new treatments for neurodegenerative conditions .
Antioxidant Activity
Research has shown that derivatives of 2,3-dihydroindene compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (3R)-3-amino-2,3-dihydro-1H-indene | 25 | |
| Other Dihydroindene Derivative A | 30 | |
| Other Dihydroindene Derivative B | 20 |
This table illustrates the relative antioxidant potency of (3R)-3-amino-2,3-dihydro-1H-indene compared to other derivatives.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.
Case Study Example :
In a controlled study, (3R)-3-amino-2,3-dihydro-1H-indene was tested for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in cytokine levels, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different biological activity.
3-Amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.
3-Hydroxy-2,3-dihydro-1H-inden-5-amine: A structural isomer with different functional groups.
Uniqueness
(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its solubility in water also makes it more versatile for various applications.
Biological Activity
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by an amino group and a hydroxyl group attached to an indane ring, allows for diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the amino group enables hydrogen bonding with active sites, while the indane ring facilitates hydrophobic interactions. These interactions can modulate the activity of various biological systems, leading to potential therapeutic effects in neuropharmacology and other fields.
Pharmacological Potential
Research indicates that this compound may exhibit neuroprotective properties, with studies suggesting its potential as an antidepressant and in the treatment of neurodegenerative disorders. Its chiral configuration is believed to contribute to its distinct biological effects compared to similar compounds .
Comparative Biological Activity
The following table summarizes the biological activities of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride compared to related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride | Potential antidepressant; neuroprotective | Chiral configuration enhances binding specificity |
| (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride | Different receptor interactions | Enantiomer with distinct biological effects |
| 3-amino-2,3-dihydro-1H-inden-5-one | Anticancer properties | Oxidized form with different reactivity |
Neuropharmacological Studies
Recent studies have investigated the neuropharmacological potential of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride. For instance, a study demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its role as a neuroprotective agent. The mechanism involved modulation of signaling pathways associated with apoptosis and inflammation .
Synthesis and Derivatives
The synthesis of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves several key steps aimed at optimizing yield and purity. The hydrochloride form enhances solubility and bioavailability, making it more suitable for biological applications. Researchers are exploring various derivatives to tailor their pharmacological profiles for specific therapeutic targets .
Q & A
Q. What are the optimal synthetic routes for (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including cyclization, chiral resolution, and hydrochloride salt formation. For example, refluxing intermediates with acetic acid and sodium acetate (common in indole/indenol synthesis) can promote cyclization and stabilize the chiral center . Catalytic methods, such as CuI-mediated coupling (used in similar indole derivatives), may enhance stereochemical control . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) is critical for isolating enantiomerically pure products .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can verify stereochemistry and substituent positions, with ketone/enol tautomerism detectable in chloroform-d .
- HPLC : Use chiral columns (e.g., amylose-based) with UV detection to assess enantiomeric purity (>98% is typical for pharmacologically active isomers) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental data to structural databases like the Protein Data Bank (PDB) .
Q. What is the solubility profile of this compound in common laboratory solvents?
Polar aprotic solvents (e.g., DMF, PEG-400) are effective for synthesis and reactions, while aqueous solubility is limited. For biological assays, dilute HCl or DMSO (≤1% v/v) can solubilize the hydrochloride salt without destabilizing the indenol core .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during large-scale synthesis?
Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution, are effective. Advanced methods include simulated moving bed (SMB) chromatography for continuous purification . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What are the stability challenges under varying pH and temperature conditions?
The hydrochloride salt is hygroscopic; store desiccated at 2–8°C to prevent hydrolysis . Thermal gravimetric analysis (TGA) shows decomposition above 150°C. In aqueous solutions (pH > 6), the free base may precipitate, requiring pH-adjusted buffers (pH 3–5) for long-term stability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like Molecular Operating Environment (MOE) to model binding affinities to receptors (e.g., GPCRs or enzymes). Cross-validate with PDB structures of analogous indenol derivatives .
- QSAR Models : Corporate physicochemical properties (logP, polar surface area) to predict pharmacokinetic behavior .
Q. How should researchers address contradictory spectral data during characterization?
Contradictions in NMR or mass spectra may arise from tautomerism (e.g., ketone/enol forms) or residual solvents. Compare experimental data to literature analogs (e.g., 6-trifluoromethyl-2,3-dihydro-1H-inden-1-one derivatives) and perform 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What experimental design considerations are critical for scaling up synthesis?
Optimize stoichiometry and catalyst loading to minimize byproducts (e.g., dimerization). Use flow chemistry for controlled exothermic reactions. For purification, replace column chromatography with fractional crystallization or membrane filtration to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
